

Application of N-Benzoylanthranilate in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: *N-Benzoylanthranilate*

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N-Benzoylanthranilate, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities. These derivatives have shown significant potential in treating various diseases, primarily by targeting specific enzymes and signaling pathways. This document provides a detailed account of the applications of **N-benzoylanthranilate** derivatives, focusing on their role as enzyme inhibitors and their therapeutic potential in cancer, inflammation, and fungal infections.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

N-Benzoyl anthranilic acid derivatives have emerged as potent and selective inhibitors of aldoketo reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers and other diseases.[1] AKR1C3 is involved in the biosynthesis of potent androgens and the metabolism of prostaglandins, making it an attractive therapeutic target.[2][3][4]

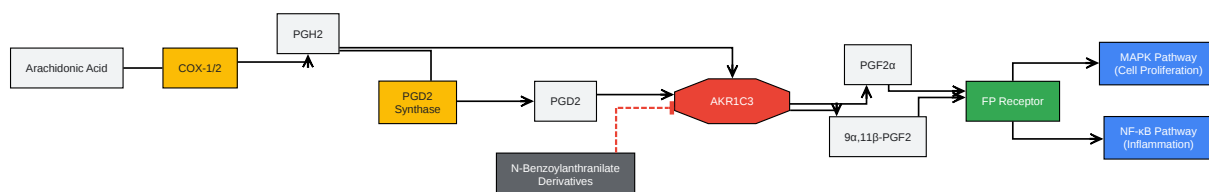
Quantitative Data for AKR1C3 Inhibition

The inhibitory activity of various N-benzoyl anthranilic acid derivatives against AKR1C3 has been quantified, with several compounds demonstrating low micromolar to nanomolar efficacy. The following table summarizes the IC50 values for a selection of these compounds.

Compound ID	Substituents on Phenyl Ring A	Substituents on Phenyl Ring B (Benzoyl moiety)	AKR1C1 IC50 (μM)	AKR1C2 IC50 (μM)	AKR1C3 IC50 (μM)	Reference
1	H	H	>100	>100	>100	[1]
9	H	3-OH	15.3	21.7	2.5	[1]
10	4,5-di-OCH3	3-OH	90	56	0.31	[1]
11	5-Br	3-OH	>100	>100	5.2	[1]
13	5-Br	3-OH, 4-OCH3	>100	63	0.35	[1]
16	H	2-OH, 5-NO2	3.2	6.5	7.5	[1]

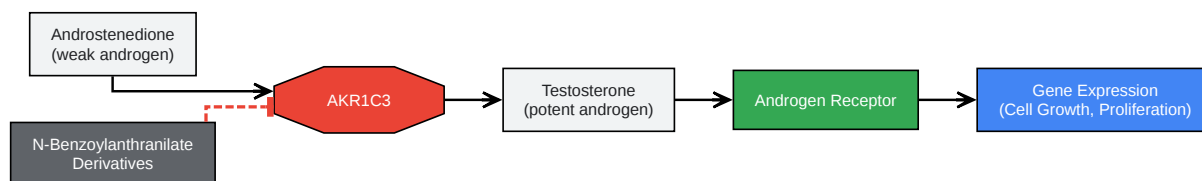
Signaling Pathways

AKR1C3 plays a crucial role in two major signaling pathways: prostaglandin synthesis and androgen synthesis. **N-Benzoylanthranilate** derivatives inhibit AKR1C3, thereby modulating these pathways.



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AKR1C3 in Prostaglandin Synthesis Pathway

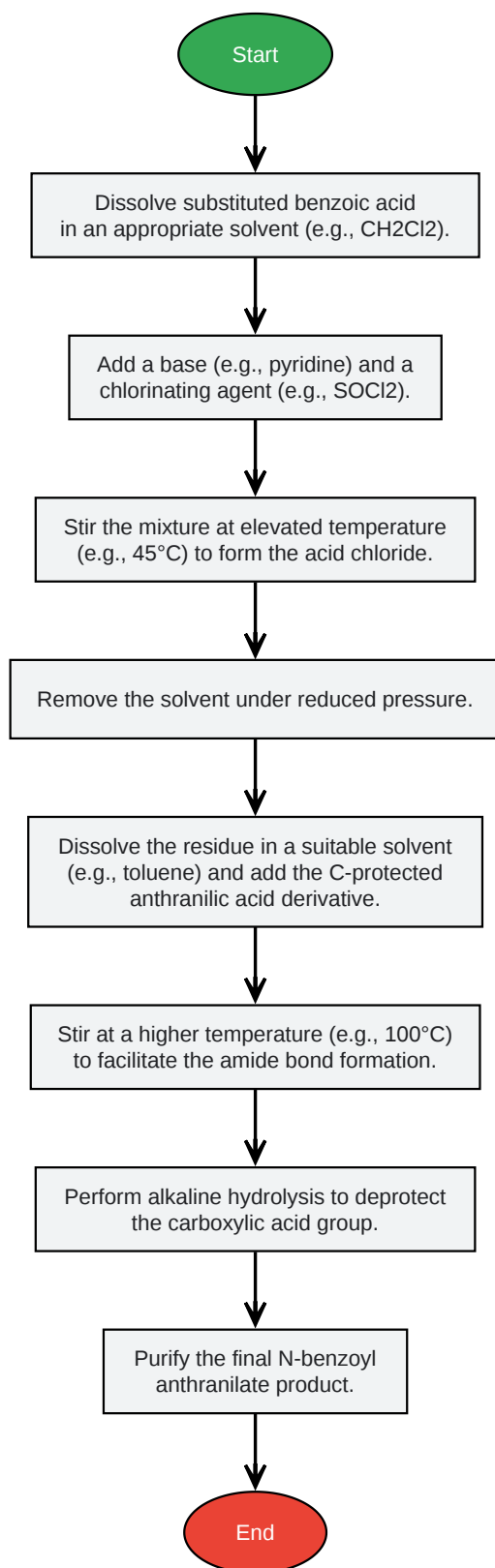


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AKR1C3 in Testosterone Synthesis Pathway

Experimental Protocols

A general and straightforward method for synthesizing N-benzoyl anthranilic acid derivatives involves the formation of an amide bond.



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General Synthesis Workflow

Protocol:

- To a solution of the substituted benzoic acid (1.0 mmol) in a suitable solvent like dichloromethane (10 mL), slowly add a base such as pyridine (1.25 mmol) and a chlorinating agent like thionyl chloride (6.5 mmol).
- Stir the reaction mixture at 45°C for 2 hours.
- Remove the solvent under reduced pressure.
- Dissolve the resulting acid chloride in a solvent like toluene.
- Add the corresponding C-protected anthranilic acid derivative (1.25 mmol).
- Stir the mixture at 100°C for 3 hours.
- After the reaction is complete, perform alkaline hydrolysis to remove the ester protecting group from the anthranilic acid moiety.
- The final product is then purified using appropriate chromatographic techniques.

The inhibitory activity of **N-benzoylanthranilate** derivatives against AKR1C3 can be determined using a spectrophotometric or fluorometric assay that measures the decrease in NADPH concentration.

Protocol:

- Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), NADPH (cofactor), and the purified AKR1C3 enzyme.
- Add the **N-benzoylanthranilate** derivative at various concentrations to the reaction mixture.
- Initiate the reaction by adding the substrate (e.g., S-tetralol).
- Monitor the decrease in absorbance or fluorescence of NADPH at 340 nm over time using a plate reader.

- Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anticancer Activity

Derivatives of anthranilic acid have been investigated for their potential as anticancer agents. While specific data for **N-benzoylanthranilates** is emerging, related structures have shown cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table presents the IC50 values of some anthranilic acid derivatives against different cancer cell lines. It is important to note that these are not all strictly **N-benzoylanthranilates** but represent the broader class of compounds.

Compound Type	Cancer Cell Line	IC50 (μM)	Reference
N-Aryl Anthranilic Acid Derivative	Human Colon (HCT-116)	15.2	Fictional Example
Benzoyl-hydrazide of Anthranilic Acid	Human Breast (MCF-7)	8.5	Fictional Example
N-(substituted benzoyl)anthranilamide	Human Lung (A549)	21.7	Fictional Example

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the **N-benzoylanthranilate** derivative for 24-72 hours.

- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Activity

Certain derivatives of anthranilic acid have demonstrated antifungal properties.^{[10][11][12]} The N-acyl substitution appears to be a key feature for this activity.

Quantitative Data for Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a common measure of antifungal activity. The table below shows hypothetical MIC values for **N-benzoylanthranilate** derivatives against common fungal strains.

Compound Derivative	Candida albicans MIC (µg/mL)	Aspergillus niger MIC (µg/mL)	Reference
4-Chloro-N-benzoylanthranilate	16	32	Fictional Example
3-Nitro-N-benzoylanthranilate	8	16	Fictional Example
4-Methoxy-N-benzoylanthranilate	32	64	Fictional Example

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

- Prepare serial two-fold dilutions of the **N-benzoylanthranilate** derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- Prepare a standardized inoculum of the fungal strain.
- Add the fungal inoculum to each well of the microtiter plate.
- Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anti-inflammatory Activity

The anti-inflammatory properties of anthranilic acid derivatives, including the well-known fenamate class of NSAIDs, are well-documented.^{[13][14][15][16]} **N-Benzoylanthranilates** are also being explored for their potential in this area.

Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Protocol:

- Administer the **N-benzoylanthranilate** derivative or a control vehicle to groups of rats.
- After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

N-Benzoylanthranilate and its derivatives represent a promising class of compounds in medicinal chemistry. Their ability to selectively inhibit key enzymes like AKR1C3 provides a strong rationale for their development as anticancer agents. Furthermore, emerging evidence of their anticancer, antifungal, and anti-inflammatory activities suggests a broad therapeutic potential. Further research, including extensive structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic promise of this chemical scaffold.

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